molecular formula C7H10N4 B3000476 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 135830-08-9

2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Cat. No.: B3000476
CAS No.: 135830-08-9
M. Wt: 150.185
InChI Key: FFTJVMIOXYPMLY-UHFFFAOYSA-N
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Description

2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.185. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study conducted by Prasad (2021) involved the synthesis of novel derivatives related to 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine. These compounds demonstrated antibacterial activity, indicating potential applications in the development of new antibacterial agents.

Synthesis of Functionalized Imidazo[1,2-a]pyridines

Movahed, Dabiri, and Bazgir (2013) in their research published in "Helvetica Chimica Acta", developed an efficient protocol for synthesizing functionalized imidazo[1,2-a]pyridines. This synthesis process has applications in medicinal chemistry and the development of new pharmaceutical compounds (Movahed, Dabiri, & Bazgir, 2013).

Development of Functionalized Benzimidazoimidazoles

Veltri et al. (2018) presented a novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This method, which involves oxidative aminocarbonylation, has implications for the synthesis of complex organic compounds with potential pharmaceutical applications (Veltri et al., 2018).

Application in Polymerization Processes

Obuah et al. (2014) investigated pyrazolylamine ligands, including derivatives of this compound, for their role in catalyzing the oligomerization and polymerization of ethylene. This research suggests potential industrial applications in polymer production (Obuah et al., 2014).

Ruthenium(II) Pincer Complex in Organic Synthesis

Yang et al. (2017) demonstrated the use of a ruthenium(II) pincer complex containing imidazo[1,2-a]pyridine in the selective formation of C-N bonds. This methodology has applications in organic synthesis, particularly in the efficient and selective production of monoalkylated amines (Yang et al., 2017).

Properties

IUPAC Name

2-imidazo[1,2-b]pyrazol-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTJVMIOXYPMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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